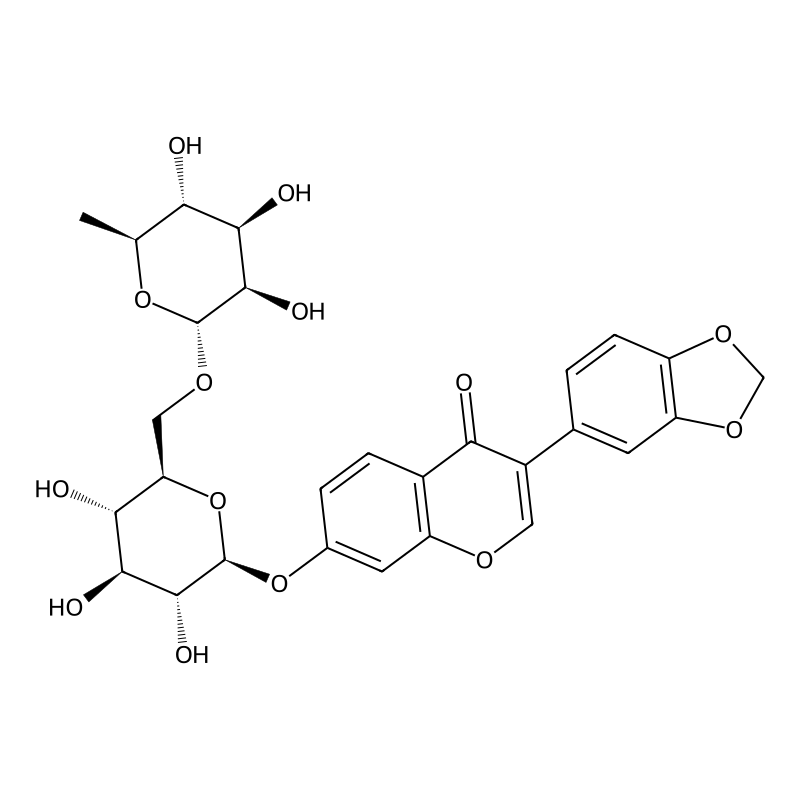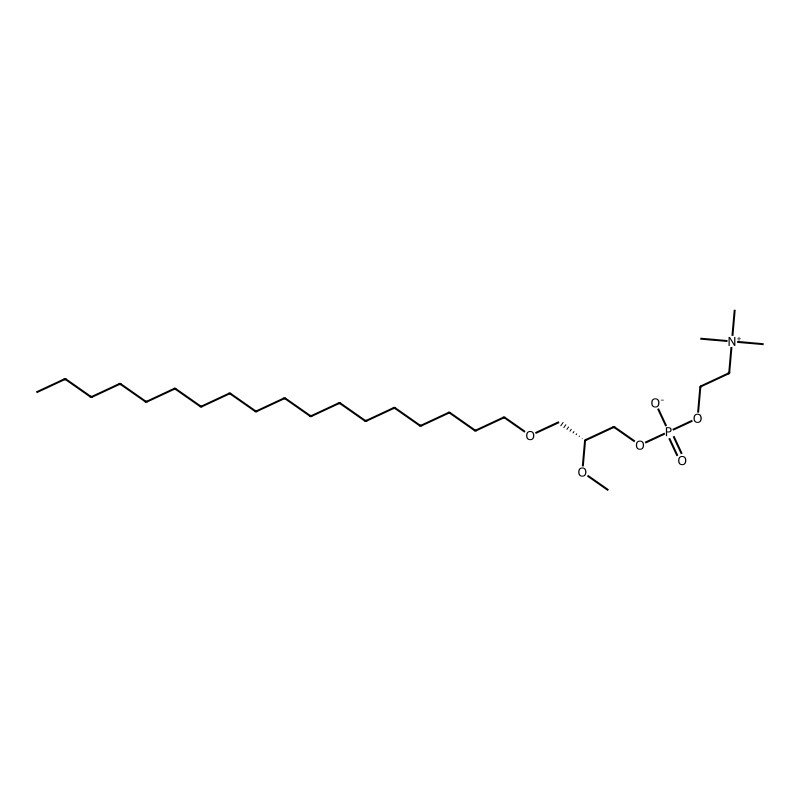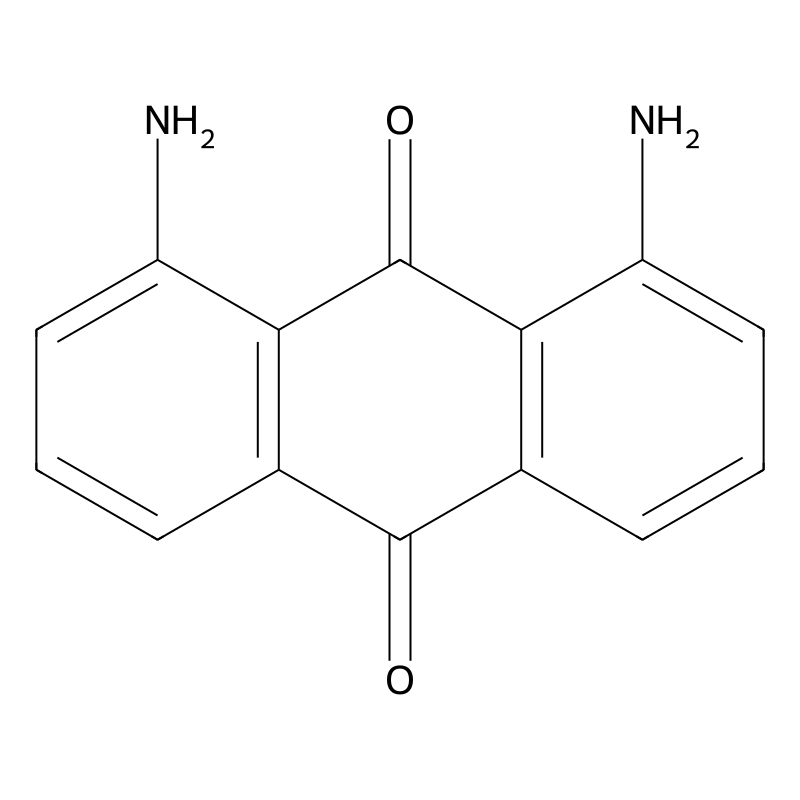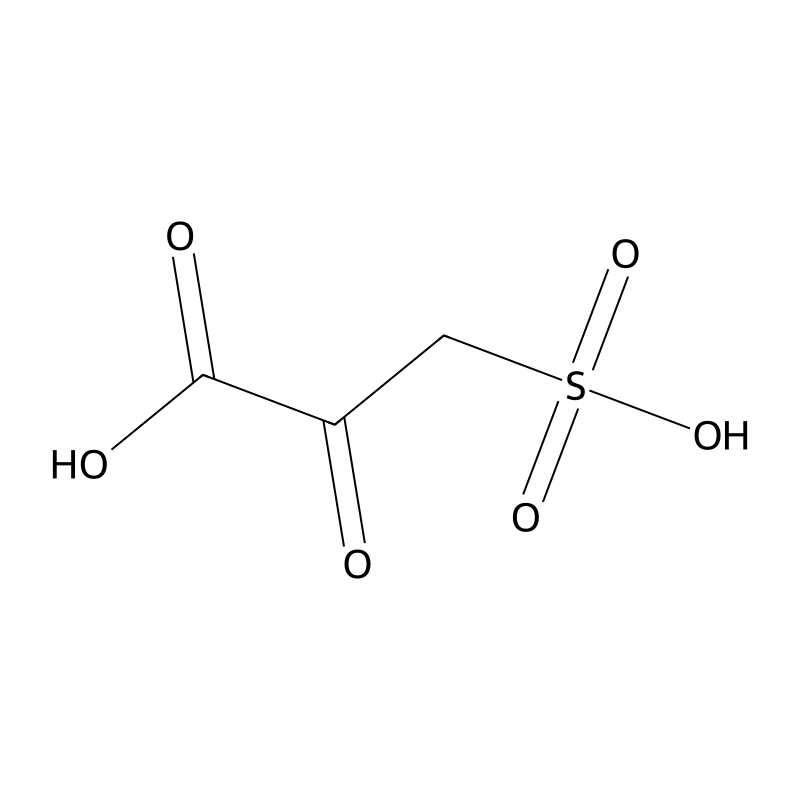Pseudobaptigenin 7-rhamnoglucoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Pseudobaptigenin 7-rhamnoglucoside is a natural compound classified as an isoflavone glycoside. It is derived from pseudobaptigenin, a flavonoid found predominantly in the plant Trifolium pratense (red clover) and Baptisia tinctoria (wild indigo) . The chemical structure of pseudobaptigenin 7-rhamnoglucoside features a rhamnose sugar moiety attached to the 7-position of the pseudobaptigenin backbone, which contributes to its biological properties and potential therapeutic applications.
- Glycosylation Reactions: This compound serves as a model for studying glycosylation processes, where sugar moieties are attached to other molecules, influencing their solubility and biological activity .
- Oxidation and Reduction: Like many flavonoids, it can undergo oxidation to form reactive oxygen species or quinones, which may play roles in plant defense mechanisms .
- Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, releasing pseudobaptigenin and rhamnose .
Pseudobaptigenin 7-rhamnoglucoside exhibits several biological activities:
- Antioxidant Properties: It has been shown to scavenge free radicals, reducing oxidative stress in biological systems .
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases .
- Estrogenic Activity: As an isoflavone, it may interact with estrogen receptors, suggesting potential applications in hormone-related conditions such as menopausal symptoms .
Synthesis of pseudobaptigenin 7-rhamnoglucoside can be achieved through various methods:
- Natural Extraction: Isolation from plant sources like Baptisia tinctoria using solvent extraction techniques.
- Chemical Synthesis: Laboratory synthesis involves the glycosylation of pseudobaptigenin using rhamnose derivatives under specific reaction conditions.
- Biotechnological Approaches: Enzymatic methods utilizing glycosyltransferases can facilitate the formation of glycosides from their aglycone counterparts .
Pseudobaptigenin 7-rhamnoglucoside has several applications:
- Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored for use in dietary supplements aimed at promoting health and preventing diseases .
- Pharmaceuticals: Potential development as a therapeutic agent for conditions influenced by oxidative stress and inflammation .
- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing signs of aging.
Pseudobaptigenin 7-rhamnoglucoside shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Genistein | Isoflavone | Known for strong estrogenic activity; widely studied. |
| Daidzein | Isoflavone | Exhibits similar antioxidant properties; less glycosylated. |
| Rhamnetin | Flavonoid | Contains rhamnose; known for anti-inflammatory effects. |
| Puerarin | Isoflavone Glycoside | Has significant neuroprotective effects; different sugar moiety. |
| Biochanin A | Isoflavone | Methylated derivative; shows varied biological activities. |
Pseudobaptigenin 7-rhamnoglucoside is unique due to its specific glycosylation pattern and the resulting biological activities that differentiate it from other isoflavones and flavonoids. Its potential applications in health and wellness continue to be an area of active research.








